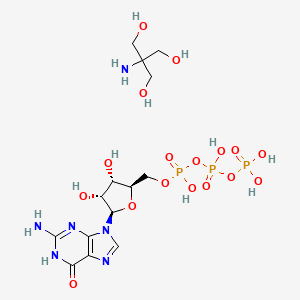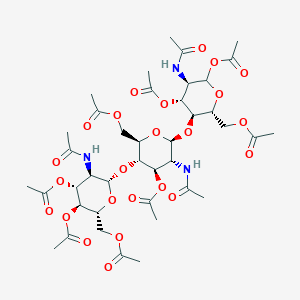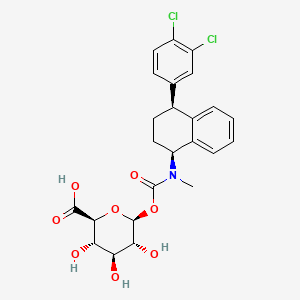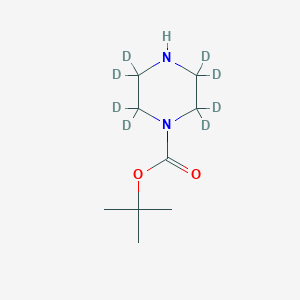
Sel de GTP Tris
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-triphosphate tris salt, commonly referred to as GTP tris salt, is a highly stable nucleotide. It is often supplied as an aqueous solution titrated to a specific pH with tris base. This compound is known for its high purity and stability, making it a valuable reagent in various biochemical and molecular biology applications .
Applications De Recherche Scientifique
Guanosine 5’-triphosphate tris salt has a wide range of applications in scientific research:
In Vitro Transcription: GTP tris salt is used as a nucleotide substrate in in vitro transcription reactions to synthesize RNA.
RNA Amplification: It is employed in RNA amplification techniques to increase the quantity of RNA for various analyses.
siRNA Synthesis: GTP tris salt is utilized in the synthesis of small interfering RNA (siRNA), which is used in gene silencing studies.
Signal Transduction Studies: GTP plays a crucial role in signal transduction pathways by activating G proteins, which mediate various cellular responses.
Mécanisme D'action
Target of Action
The primary target of GTP TRIS SALT is the signal transducing G proteins . These proteins play a crucial role in various cellular processes, including proliferation and differentiation .
Mode of Action
GTP TRIS SALT interacts with its targets by activating the G proteins . This activation can induce multiple protein kinase mediated cascade reactions, leading to a variety of cellular behaviors .
Biochemical Pathways
GTP TRIS SALT is involved in channeling chemical energy into specific biosynthetic pathways . It functions as a carrier of phosphates and pyrophosphates . It also plays a key role in miRNA-myogenic regulator factor modulation .
Pharmacokinetics
GTP TRIS SALT is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with Tris base . It is extremely stable, with greater than 99% purity, and is free of nuclease activities . It is soluble in water to 75 mM .
Result of Action
The activation of G proteins by GTP TRIS SALT leads to a variety of cellular behaviors, such as cell proliferation and differentiation . It also enhances myogenic cell differentiation .
Action Environment
GTP TRIS SALT is stable for 3 years at -20°C, and after multiple freeze-thaw cycles . Environmental factors such as temperature and pH can influence its action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .
Major Products Formed
The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar to GTP, ATP is a nucleotide that serves as an energy carrier in cells.
Cytidine 5’-triphosphate (CTP): CTP is another nucleotide that plays a role in the synthesis of RNA.
Uridine 5’-triphosphate (UTP): UTP is involved in the synthesis of RNA and the activation of sugars for glycosylation reactions.
Uniqueness of GTP Tris Salt
Guanosine 5’-triphosphate tris salt is unique due to its specific role in signal transduction and its ability to activate G proteins. This makes it an essential compound for studying cellular signaling pathways and understanding various physiological processes .
Propriétés
Numéro CAS |
103192-46-7 |
|---|---|
Formule moléculaire |
C22H49N8O23P3 |
Poids moléculaire |
886.6 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |
Clé InChI |
UXNOYHQEVMMTDK-CYCLDIHTSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)





![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)


![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)



